molecular formula C13H15NO3 B11875031 4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid

4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid

Cat. No.: B11875031
M. Wt: 233.26 g/mol
InChI Key: XVMJDOKQXGMCEA-UHFFFAOYSA-N
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Description

4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a cyano group, a dimethyl-methyl group, and an ethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzoic acid derivative, followed by reduction and subsequent functional group transformations to introduce the cyano, dimethyl-methyl, and ethoxy groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoic acid core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyano-dimethyl-methyl)-benzoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-Ethoxy-benzoic acid: Lacks the cyano and dimethyl-methyl groups, resulting in different chemical properties.

    4-(Cyano-methyl)-2-ethoxy-benzoic acid: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-(Cyano-dimethyl-methyl)-2-ethoxy-benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-(2-cyanopropan-2-yl)-2-ethoxybenzoic acid

InChI

InChI=1S/C13H15NO3/c1-4-17-11-7-9(13(2,3)8-14)5-6-10(11)12(15)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

XVMJDOKQXGMCEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C#N)C(=O)O

Origin of Product

United States

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